1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-
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Overview
Description
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, ®- is a unique chemical compound with the molecular formula C9H15NO2S and a molecular weight of 201.29 g/mol . This compound is part of a class of spiro compounds, which are characterized by a spiro-connected bicyclic structure. The presence of sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, ®- involves several steps. One common synthetic route includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, ®- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines .
Scientific Research Applications
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, ®- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, ®- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, ®- can be compared with other similar compounds, such as:
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (S)-: This enantiomer has similar chemical properties but may exhibit different biological activities due to its stereochemistry.
Thiazolidine derivatives: These compounds share a similar sulfur-containing ring structure and are known for their diverse biological activities.
Properties
CAS No. |
1010-28-2 |
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Molecular Formula |
C9H15NO2S |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
(3R)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2S/c11-8(12)7-6-13-9(10-7)4-2-1-3-5-9/h7,10H,1-6H2,(H,11,12)/t7-/m0/s1 |
InChI Key |
HEUZVMPNXULHIT-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCC2(CC1)N[C@@H](CS2)C(=O)O |
Canonical SMILES |
C1CCC2(CC1)NC(CS2)C(=O)O |
Origin of Product |
United States |
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